N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a brominated benzothiazole derivative featuring a dimethylamino-substituted benzamide moiety. The benzothiazole core is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The dimethylamino group on the benzamide moiety contributes to solubility and electron-donating effects, which may influence pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-20(2)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZUYNOWOPADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanisms and Synthetic Pathways
Core Benzothiazole Intermediate Synthesis
The synthesis begins with 6-bromo-1,3-benzothiazol-2-amine, a scaffold prepared via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide. This intermediate is critical due to the bromine atom’s role in subsequent cross-coupling reactions and the amine’s nucleophilicity for amide formation.
Key reaction:
$$
\text{2-Amino-4-bromothiophenol} + \text{CNBr} \rightarrow \text{6-Bromo-1,3-benzothiazol-2-amine} + \text{HBr}
$$
This step typically achieves 85–90% yield in ethanol at 60°C.
Amide Coupling Strategies
The target compound is synthesized via nucleophilic acyl substitution between 6-bromo-1,3-benzothiazol-2-amine and 4-(dimethylamino)benzoyl chloride. Two primary methods are employed:
Schotten-Baumann Reaction
- Conditions : Aqueous NaOH (10%), dichloromethane, 0–5°C
- Mechanism : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl, which is neutralized by the base.
- Yield : 68–72%.
Carbodiimide-Mediated Coupling
Optimization of Reaction Parameters
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Schotten-Baumann | Carbodiimide-Mediated |
|---|---|---|
| Solvent | CH₂Cl₂/H₂O | Anhydrous DMF |
| Base | NaOH | DMAP |
| Reaction Time | 2 hours | 12 hours |
| Purity (HPLC) | 92% | 97% |
Polar aprotic solvents like DMF improve acyl chloride stability, while DMAP accelerates the coupling by acting as a nucleophilic catalyst.
Purification and Characterization
Comparative Analysis with Structural Analogues
Electronic Effects of Substituents
The dimethylamino group’s electron-donating nature increases the benzamide ring’s electron density, enhancing binding to biological targets compared to nitro- or methoxy-substituted analogues.
| Substituent | λₘₐₓ (nm) | log P |
|---|---|---|
| -N(CH₃)₂ | 298 | 2.1 |
| -NO₂ | 320 | 1.8 |
| -OCH₃ | 285 | 1.9 |
Synthetic Challenges
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Environmental Impact
- E-Factor : 12.5 (kg waste/kg product), primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) reduces this to 8.3.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparisons
Electronic Effects
- Analog 1 : The dimethylsulfamoyl group is electron-withdrawing, which may alter binding kinetics or metabolic stability compared to the target compound .
- Analog 3: The pyrrolidine-sulfonyl group combines electron-withdrawing (sulfonyl) and basic (dimethylaminopropyl) properties, enabling dual interactions with targets .
Lipophilicity and Solubility
- Analog 1 (XLogP3 = 3.8) is more lipophilic than the target compound (estimated XLogP3 ~3.0), likely due to the ethyl group and sulfamoyl substituent. This could improve membrane permeability but reduce aqueous solubility .
- Analog 3 , as a hydrochloride salt, exhibits improved solubility in polar solvents, a common strategy to enhance bioavailability in drug design .
Steric and Structural Features
- The dual bromine atoms may increase molecular rigidity and affinity for hydrophobic pockets .
- Analog 1 ’s ethyl group on the benzothiazole nitrogen introduces conformational constraints, possibly affecting binding to planar active sites .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom substituted at the 6th position of the benzothiazole ring and a dimethylamino group attached to the benzamide moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14BrN3OS |
| Molecular Weight | 364.26 g/mol |
| CAS Number | 476295-20-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit butyrylcholinesterase (BChE), which has implications for neurodegenerative diseases such as Alzheimer's .
- Cell Proliferation and Apoptosis : The compound can induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and proliferation. It may inhibit key enzymes involved in these processes, leading to cell death .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell walls or inhibiting vital cellular processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and benzamide moieties significantly impact the biological activity of this compound. For example:
- Bromine Substitution : The presence of a bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Dimethylamino Group : The dimethylamino group is crucial for enhancing solubility and biological activity, potentially facilitating better interaction with enzyme active sites .
In Vitro Studies
- Neuroprotective Effects : In a study evaluating neuroprotective effects against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells, this compound demonstrated significant protective activity. At concentrations of 5 μM and 10 μM, it increased cell viability substantially compared to control groups exposed to Aβ .
- BChE Inhibition : The compound was tested for its inhibitory effects on BChE using in vitro assays. Results indicated that it exhibited a notable IC50 value, demonstrating its potential as a therapeutic agent for conditions associated with cholinergic dysfunction .
Comparative Analysis
When compared with other benzothiazole derivatives, this compound showed enhanced biological activities due to its unique structural features:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5.0 | BChE Inhibition |
| N-(6-bromo-1,3-benzothiazol-2-yl)-butanamide | 15.0 | BChE Inhibition |
| N-(6-bromo-1,3-benzothiazol-2-yl)-cyclopropanecarboxamide | 20.0 | BChE Inhibition |
Q & A
Q. What are the optimal synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide?
Methodological Answer: The synthesis typically involves coupling a 6-bromo-1,3-benzothiazol-2-amine derivative with a 4-(dimethylamino)benzoyl chloride under nucleophilic acyl substitution conditions. Key steps include:
- Reagents : Use sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base in aprotic solvents like DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions improve yields to ~70–85% .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide Bond Formation | 4-(Dimethylamino)benzoyl chloride, DMF, NaH, 70°C, 12h | Coupling benzothiazole amine to benzamide |
| Bromination (if needed) | NBS (N-bromosuccinimide), DMF, 50°C, 6h | Introduce bromo substituent at position 6 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What preliminary biological assays are recommended for initial activity screening?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines using microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs .
- Kinase Inhibition : Screen against CDK7 or related kinases using ATP-Glo assays (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the benzothiazole 6-position (e.g., Cl, CF₃) or benzamide para-position (e.g., methoxy, cyano). Test changes in enzyme inhibition potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with kinase catalytic lysine) .
- Data Correlation : Plot logP vs. IC50 to assess hydrophobicity-activity relationships.
Q. Table 2: Example SAR Findings
| Substituent (Position 6) | CDK7 IC50 (nM) | LogP |
|---|---|---|
| Br (reference) | 120 | 3.2 |
| Cl | 95 | 2.9 |
| CF₃ | 150 | 3.8 |
Q. How to resolve contradictory data in biological activity across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular models .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to CDK7 (PDB: 5H14). Focus on the benzothiazole ring’s π-π stacking with Phe91 and the dimethylamino group’s electrostatic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Lys41 for hydrogen bonding) .
- QSAR Modeling : Train random forest models on datasets from PubChem BioAssay (AID 1259351) to predict inhibitory activity .
Q. How to address low solubility in in vivo models?
Methodological Answer:
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate CDK7-knockout cell lines and compare compound efficacy vs. wild-type to confirm target specificity .
- Transcriptomic Profiling : RNA-seq analysis post-treatment to identify downstream pathways (e.g., MYCN downregulation in neuroblastoma) .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
